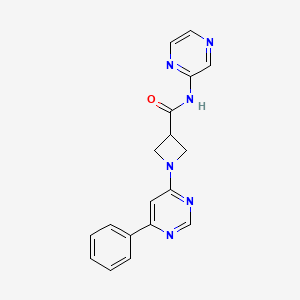
1-(6-phenylpyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenylpyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N6O and its molecular weight is 332.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-phenylpyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate pyrimidine and pyrazine derivatives. The synthesis typically involves:
- Formation of the azetidine ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
- Introduction of substituents : The phenyl and pyrazinyl groups are introduced via nucleophilic substitution reactions on activated halides or other electrophilic precursors.
Antitubercular Activity
Research indicates that derivatives similar to this compound exhibit significant antitubercular activity. In a study evaluating various compounds against Mycobacterium tuberculosis H37Ra, several derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293 cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 40.32 | Non-toxic |
| 6h | 1.75 | 4.00 | Non-toxic |
These findings suggest that the compound may serve as a lead structure for developing new antitubercular agents.
The mechanism by which these compounds exert their biological effects often involves interactions with specific targets within bacterial cells. For instance, docking studies have shown that these compounds can effectively bind to target proteins in Mycobacterium tuberculosis, disrupting essential cellular processes .
Anti-inflammatory Activity
In addition to antitubercular properties, related compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests a broader therapeutic potential for compounds in this class, particularly in conditions characterized by chronic inflammation.
Case Studies
In a notable case study, researchers synthesized a series of pyrazole derivatives that included structural analogs of this compound. These derivatives were evaluated for their ability to inhibit HDAC6, an enzyme implicated in various inflammatory diseases . The most effective compound exhibited an IC50 value of 0.5 nM for necroptosis inhibition, highlighting the potential for these compounds in treating acute liver injury and other inflammatory conditions.
Propriétés
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-pyrazin-2-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(23-16-9-19-6-7-20-16)14-10-24(11-14)17-8-15(21-12-22-17)13-4-2-1-3-5-13/h1-9,12,14H,10-11H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOKEFNMXJIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














